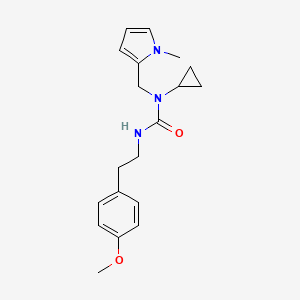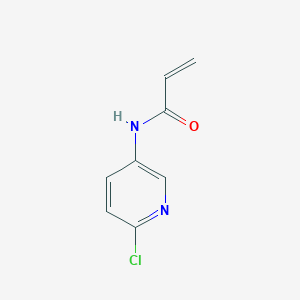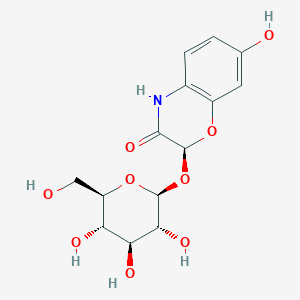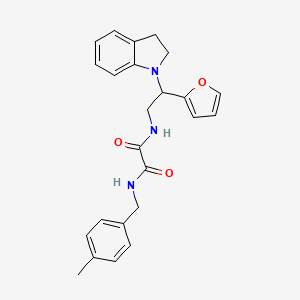
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide, also known as FIIN-4, is a small molecule inhibitor that has gained attention in the scientific community due to its potential applications in cancer research.
Scientific Research Applications
Antibacterial, Antifungal, and Anti-tubercular Applications
A study by Akhaja and Raval (2012) synthesized and characterized derivatives of indolin-2-one, which showed potential as antibacterial, antifungal, and anti-tubercular agents. This highlights the potential of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide in similar applications due to its structural similarities (Akhaja & Raval, 2012).
Antimicrobial and Anti-cancer Properties
Nishtala and Basavoju (2018) focused on the synthesis of a compound with a similar structure, revealing its good activity against proteins of mycobacterium tuberculosis and moderate activity against cancer proteins. This suggests that this compound could have similar antimicrobial and anti-cancer applications (Nishtala & Basavoju, 2018).
Synthetic and Analytical Chemistry
In the realm of synthetic and analytical chemistry, Patel (2020) explored the synthesis and chelating properties of furan ring-containing organic ligands. This research provides insights into the chemical properties and potential applications of similar compounds in analytical and synthetic chemistry (Patel, 2020).
Potential in Metal Ion Sensing
Kumar et al. (2015) developed a method to synthesize furans with improved yields and shorter reaction times. They also explored the photophysical properties of these compounds for potential use in metal ion sensors, indicating a possible application for this compound in this field (Kumar, Kumawat, Gupta, & Sharma, 2015).
Green Chemistry Applications
Chen et al. (2021) synthesized a corrosion inhibitor from biomass platform molecules, demonstrating an application in green chemistry. This opens up potential avenues for this compound in environmentally friendly applications (Chen, Fadhil, Chen, Khadom, Fu, & Fadhil, 2021).
properties
IUPAC Name |
N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-17-8-10-18(11-9-17)15-25-23(28)24(29)26-16-21(22-7-4-14-30-22)27-13-12-19-5-2-3-6-20(19)27/h2-11,14,21H,12-13,15-16H2,1H3,(H,25,28)(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEBPSPBMVIKIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3E)-3-{[(2-bromophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2356650.png)
![N-(1-cyanocyclopentyl)-2-[methyl(naphthalen-2-yl)amino]acetamide](/img/structure/B2356652.png)
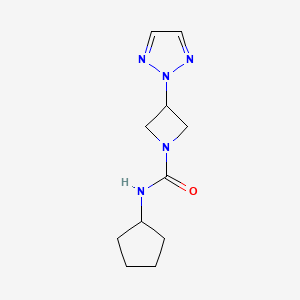
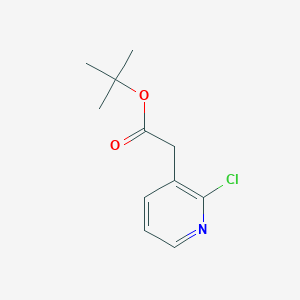
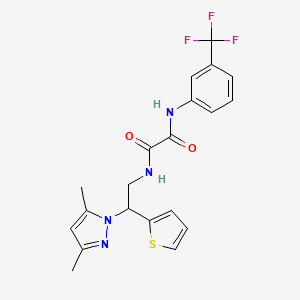
![1-[4-(1-Adamantyl)piperazin-1-yl]-2-benzyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2356656.png)
![6-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2356658.png)
![5-(Thieno[3,2-d]pyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2356659.png)
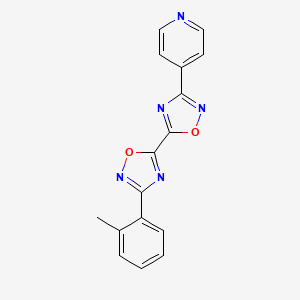
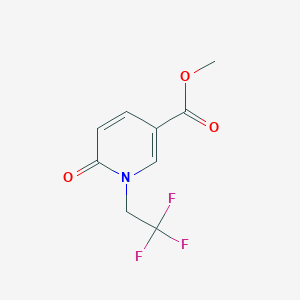
![N-{3-[4-(chloroacetyl)phenyl]-1-methylpropyl}acetamide](/img/structure/B2356663.png)
